molecular formula C9H11N3 B11919778 1-Imidazo[1,2-a]pyridin-5-ylethanamine

1-Imidazo[1,2-a]pyridin-5-ylethanamine

Cat. No.: B11919778
M. Wt: 161.20 g/mol
InChI Key: KRLKQJWUKKCWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Imidazo[1,2-a]pyridin-5-ylethanamine is a chemical building block of high interest in synthetic and medicinal chemistry, belonging to the privileged class of imidazo[1,2-a]pyridines (IMPs). The IMP scaffold is recognized as a versatile pharmacophore with a broad spectrum of documented biological activities. Researchers are actively exploring these compounds for their potential in developing new therapeutic agents with antifungal, antiviral, antibacterial, anti-inflammatory, and anticancer properties . Furthermore, the IMP core has applications beyond medicine, showing promise in materials science for use in optical devices, metal sensing, and organic light-emitting diodes (OLEDs) due to its favorable optical properties . The specific structure of this compound, featuring an ethanamine side chain, makes it a valuable intermediate for further chemical modification. This functional group allows researchers to readily incorporate the IMP core into more complex molecules via amidation or conjugation reactions, or to use it in multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBBR) reaction for constructing diverse chemical libraries . This compound serves as a crucial precursor for synthesizing bis-heterocyclic systems, which are privileged structures in modern drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-5-ylethanamine

InChI

InChI=1S/C9H11N3/c1-7(10)8-3-2-4-9-11-5-6-12(8)9/h2-7H,10H2,1H3

InChI Key

KRLKQJWUKKCWBR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=NC=CN21)N

Origin of Product

United States

Synthetic Routes and Methodologies for 1 Imidazo 1,2 a Pyridin 5 Ylethanamine

Retrosynthetic Analysis of 1-Imidazo[1,2-a]pyridin-5-ylethanamine

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections. The primary disconnection is at the C-N bond of the ethanamine side chain, leading back to a 5-functionalized imidazo[1,2-a]pyridine (B132010) intermediate. This intermediate could be a ketone, aldehyde, or a group amenable to conversion into the ethanamine moiety, such as a nitrile or a nitro group.

Further disconnection of the imidazo[1,2-a]pyridine core itself typically involves breaking the imidazole (B134444) ring. This leads to two main building blocks: a 2-aminopyridine (B139424) derivative and a two-carbon unit, often an α-haloketone or a related species. The specific substitution pattern on the pyridine (B92270) ring is crucial for introducing the functionality at the 5-position of the final product.

Classical and Modern Approaches for Imidazo[1,2-a]pyridine Core Synthesis

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of heterocyclic chemistry, with numerous methods developed over the years. rsc.org These can be broadly categorized into cyclocondensation reactions and multi-component reactions (MCRs).

Cyclocondensation Reactions for Imidazo[1,2-a]pyridine Formation

The most traditional and widely used method for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. rsc.orge3s-conferences.org This reaction, often referred to as the Tschitschibabin synthesis, proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused imidazole ring. e3s-conferences.org The reaction conditions can be modified, for instance, by using a base like sodium bicarbonate to facilitate the reaction under milder conditions. e3s-conferences.org

Another classical approach involves the condensation of 2-aminopyridines with 1,3-dicarbonyl compounds. rsc.org More recent developments in cyclocondensation reactions have focused on expanding the substrate scope and employing different coupling partners, such as nitroolefins or alkynes. rsc.org For example, a catalyst-free cascade process has been reported for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. organic-chemistry.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. rsc.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold. organic-chemistry.orgbio-conferences.orgbeilstein-journals.org

A prominent example is the three-component reaction of a 2-aminopyridine, an aldehyde, and an isonitrile, often referred to as the Groebke–Blackburn–Bienaymé reaction (GBBR). beilstein-journals.orgsciforum.net This reaction provides a versatile route to 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Another significant MCR involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt. bio-conferences.orgacs.org This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.

The following table summarizes some key multi-component reactions for the synthesis of the imidazo[1,2-a]pyridine scaffold:

Reactants Catalyst/Conditions Product Type Reference(s)
2-Aminopyridine, Aldehyde, IsonitrileScandium triflate3-Aminoimidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalyst2,3-Disubstituted imidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyridines bio-conferences.org

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. sioc-journal.cningentaconnect.com This has led to the exploration of green chemistry principles in the synthesis of imidazo[1,2-a]pyridines, including the use of alternative energy sources like microwave and ultrasound irradiation. ingentaconnect.com

Microwave-assisted organic synthesis has gained considerable attention due to its ability to accelerate reaction rates, improve yields, and often lead to cleaner reactions. tandfonline.comijpsr.com The synthesis of the imidazo[1,2-a]pyridine core has been successfully achieved using microwave irradiation. sciforum.nettandfonline.comijpsr.comresearchgate.net For instance, the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromo-β-keto esters can be rapidly accomplished under solvent-free conditions using microwave irradiation, with significantly reduced reaction times. organic-chemistry.org Microwave assistance has also been employed in the Groebke–Blackburn–Bienaymé reaction to produce imidazo[1,2-a]pyridine-chromone hybrids under eco-friendly conditions. sciforum.net

A study by Bijanzadeh et al. reported a single-pot microwave-assisted synthesis of imidazopyridines through the condensation of pyridine, substituted bromoacetophenones, and ammonium (B1175870) acetate. e3s-conferences.org

Ultrasound irradiation is another green technology that can enhance reaction rates and yields in organic synthesis. arkat-usa.org The application of ultrasound has been demonstrated in the synthesis of imidazo[1,2-a]pyridines. arkat-usa.orgnih.gov A simple and rapid method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives has been developed under ultrasonic irradiation, providing good to excellent yields. arkat-usa.org Furthermore, ultrasound has been utilized to promote the C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines in water, a green solvent, without the need for a metal catalyst. organic-chemistry.org An efficient ultrasound-assisted method for the direct synthesis of imidazo[1,2-α]pyridines has also been reported. acs.org

Catalyst-Free and Metal-Free Approaches

The construction of the core imidazo[1,2-a]pyridine scaffold can be achieved through several catalyst- and metal-free methods, offering environmentally benign alternatives to traditional metal-catalyzed reactions. nih.govnih.gov These approaches often rely on the inherent reactivity of the starting materials, typically substituted 2-aminopyridines and α-haloketones or their equivalents.

One common catalyst-free approach involves the condensation of a 2-aminopyridine with an appropriate α-haloketone. scielo.br This reaction proceeds via an initial SN2 reaction between the pyridine nitrogen and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The reaction can often be promoted by heat in a suitable solvent or even under solvent-free conditions. scielo.br

Another notable metal-free strategy is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govmdpi.com This reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-a]pyridine core in a single step. While often catalyzed by Lewis or Brønsted acids, catalyst-free versions have been developed, particularly with electron-rich or reactive starting materials. nih.gov

Furthermore, visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines has emerged as a powerful tool, with some reactions proceeding without the need for a metal photocatalyst, relying instead on organic dyes or direct photoexcitation. nih.gov Although primarily focused on the C-3 position, the principles could potentially be adapted for C-5 functionalization under specific conditions.

A summary of representative catalyst-free and metal-free approaches for the synthesis of the imidazo[1,2-a]pyridine core is presented in Table 1.

Starting Material 1Starting Material 2Starting Material 3ConditionsProductReference
2-Aminopyridineα-Bromoacetophenone-Heat, solvent-free2-Phenylimidazo[1,2-a]pyridine scielo.br
2-AminopyridineBenzaldehydeIsocyanideHeat, solvent3-Amino-2-phenylimidazo[1,2-a]pyridine derivative nih.govmdpi.com
Imidazo[1,2-a]pyridineN-Aryl Glycine-Visible light, organic photocatalystC-3 Aminomethylated imidazo[1,2-a]pyridine nih.gov

Introduction of the Ethanamine Moiety at the C-5 Position of the Imidazo[1,2-a]pyridine Core

The introduction of an ethanamine group at the C-5 position is a critical and challenging step in the synthesis of the target molecule. Direct C-H amination at this position is not straightforward due to the electronic properties of the imidazo[1,2-a]pyridine ring system, which favor functionalization at the C-3 position. rsc.org Therefore, indirect, multi-step strategies are generally required.

Strategies for Regioselective Functionalization at C-5

Achieving regioselective functionalization at the C-5 position often necessitates the use of directing groups or the exploitation of specific reaction conditions to overcome the inherent reactivity of the C-3 position. While literature specifically detailing C-5 ethanamine introduction is scarce, several general strategies for C-5 functionalization can be envisioned:

Halogenation followed by cross-coupling: Introduction of a halogen, such as bromine or iodine, at the C-5 position can be achieved under specific conditions. This C-5 halo-imidazo[1,2-a]pyridine can then serve as a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a two-carbon unit that can be further transformed into the ethanamine moiety.

Friedel-Crafts Acylation: While Friedel-Crafts reactions typically favor the C-3 position, the use of specific catalysts and reaction conditions, or the presence of blocking groups at C-3, could potentially direct acylation to the C-5 position to introduce an acetyl group.

Directed Metalation: The use of a directing group, often a removable group attached to the nitrogen at position 1, can facilitate directed ortho-metalation at the C-8 position. Subsequent functionalization and ring-closing metathesis strategies, while complex, could theoretically lead to C-5 substituted products. However, direct C-5 metalation is less common.

A review of the literature indicates that C-H functionalization of imidazo[1,2-a]pyridines at positions other than C-3 is an area of active research, with some methods for C-5 functionalization being developed, though not yet for the direct introduction of an ethanamine precursor. rsc.org

Stepwise Elaboration of the Ethanamine Side Chain

A plausible and more practical approach to the synthesis of this compound involves the initial introduction of a two-carbon precursor at the C-5 position, followed by its elaboration to the final ethanamine side chain. A key intermediate in this strategy would be 5-acetylimidazo[1,2-a]pyridine .

Assuming the successful synthesis of 5-acetylimidazo[1,2-a]pyridine, the ethanamine moiety can be constructed through a sequence of well-established reactions:

Reductive Amination: The most direct method for converting the acetyl group to the ethanamine is through reductive amination. organicchemistrytutor.comlibretexts.orgyoutube.com This one-pot reaction involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the ketone directly but will reduce the intermediate imine or enamine.

A general scheme for the reductive amination of 5-acetylimidazo[1,2-a]pyridine is shown below:

Formation and Reduction of an Oxime: An alternative two-step process involves the initial conversion of the ketone to an oxime by reaction with hydroxylamine. The resulting oxime can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Pd-C), or sodium in ethanol.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and regioselectivity of each synthetic step.

For the initial formation of the imidazo[1,2-a]pyridine core, key parameters to consider include the choice of solvent, reaction temperature, and, if applicable, the nature and loading of the catalyst. For catalyst-free reactions, solvent polarity and temperature play a significant role in reaction rates and yields. scielo.br

In the critical C-5 functionalization step, achieving high regioselectivity is paramount. This may involve a careful screening of catalysts, directing groups, and reaction conditions. For instance, in a hypothetical Friedel-Crafts acylation at C-5, the choice of Lewis acid, solvent, and temperature would need to be meticulously optimized to favor substitution at the desired position over the more reactive C-3 position.

For the final reductive amination step, optimization would focus on the choice of reducing agent, amine source, pH of the reaction medium, and temperature to ensure efficient conversion of the ketone to the amine while minimizing side reactions. The selection of the reducing agent is particularly important to avoid the reduction of other functional groups on the imidazo[1,2-a]pyridine ring.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound requires the introduction of a chiral center at the α-carbon of the ethylamine (B1201723) side chain. This can be achieved through several asymmetric synthesis strategies.

One promising approach involves the asymmetric reduction of a prochiral precursor , such as 5-acetylimidazo[1,2-a]pyridine or the corresponding imine. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.

Asymmetric Transfer Hydrogenation: This method employs a chiral catalyst, often a transition metal complex with a chiral ligand, to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone or imine substrate. researchgate.net The chirality of the catalyst directs the hydrogenation to one face of the substrate, leading to the formation of one enantiomer in excess.

Enzymatic Reduction: Biocatalysis, using enzymes such as ketoreductases or imine reductases, offers a highly enantioselective method for the reduction of ketones and imines. nih.gov These enzymes can operate under mild conditions and often provide excellent enantiomeric excess.

Another strategy involves the use of a chiral auxiliary . A chiral auxiliary can be attached to the amine or a precursor, directing the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed.

A hypothetical stereoselective synthesis of (R)- or (S)-1-Imidazo[1,2-a]pyridin-5-ylethanamine could involve the asymmetric transfer hydrogenation of 5-acetylimidazo[1,2-a]pyridine using a chiral ruthenium or rhodium catalyst.

PrecursorChiral Reagent/CatalystProductExpected Outcome
5-Acetylimidazo[1,2-a]pyridineChiral Ruthenium-Diamine Complex / Formic Acid(R/S)-1-Imidazo[1,2-a]pyridin-5-ylethanamineHigh enantioselectivity
5-Acetylimidazo[1,2-a]pyridineKetoreductase Enzyme / NADPH(R/S)-1-Imidazo[1,2-a]pyridin-5-ylethanolHigh enantioselectivity, precursor to the amine
Imine of 5-acetylimidazo[1,2-a]pyridineImine Reductase Enzyme / NADPH(R/S)-1-Imidazo[1,2-a]pyridin-5-ylethanamineHigh enantioselectivity

Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Imidazo 1,2 a Pyridin 5 Ylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR data (COSY, HSQC, HMBC, NOESY) for 1-Imidazo[1,2-a]pyridin-5-ylethanamine were found.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the protons of this compound, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Detailed ¹³C NMR data, which would identify the chemical shifts of each carbon atom in the this compound structure, have not been reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no available reports on the use of 2D NMR techniques to confirm the connectivity and spatial relationships of atoms within this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would confirm the presence of key functional groups such as N-H and C-N bonds, is not documented.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not present in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition of this compound, have not been published.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.50
b (Å) 10.20
c (Å) 12.30
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1065.9
Z 4
Calculated Density (g/cm³) 1.350

| R-factor (%) | < 5 |

This table presents hypothetical data for illustrative purposes.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a chemical compound. This analysis provides an empirical formula for the substance, which can then be compared to the theoretical composition calculated from its proposed molecular formula. This comparison is a critical step in verifying the purity and identity of a newly synthesized compound.

For this compound, with a molecular formula of C₉H₁₁N₃, the theoretical elemental composition can be calculated. An experimental analysis would then be performed, and the results would be expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%. The characterization of various imidazo[1,2-a]pyridine (B132010) analogues in the scientific literature consistently includes elemental analysis to confirm their successful synthesis and purity. nih.gov

Elemental Analysis Data for this compound (C₉H₁₁N₃)

Element Theoretical (%) Found (%)
Carbon (C) 67.06 67.02
Hydrogen (H) 6.88 6.91

| Nitrogen (N) | 26.07 | 26.03 |

The "Found (%)" values are hypothetical and for illustrative purposes.

Computational and Theoretical Investigations of 1 Imidazo 1,2 a Pyridin 5 Ylethanamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For the imidazo[1,2-a]pyridine (B132010) scaffold, these methods have been instrumental in elucidating its structural and electronic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the conformational preferences of imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net DFT calculations, often performed at levels of theory such as B3LYP with basis sets like 6-31G(d,p) or 6-311G++(d,p), allow for the optimization of molecular geometries to their most stable, ground-state conformations. nih.govacs.org These studies are crucial for understanding how the molecule orients itself in three-dimensional space, which directly influences its interaction with biological targets.

For instance, DFT calculations can determine the preferred torsion angles of the ethanamine side chain relative to the imidazo[1,2-a]pyridine ring system. This information is vital for predicting the most likely conformation to bind within a protein's active site. The accuracy of these theoretical calculations is often validated by comparing computed spectral data, such as FT-IR and NMR chemical shifts, with experimental values, which has shown good agreement in many cases. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orglibretexts.org The energy and distribution of these orbitals are critical in determining the reactivity and electronic properties of a molecule. nih.gov

The HOMO-LUMO energy gap is a particularly important parameter derived from FMO analysis. A smaller energy gap suggests higher reactivity of the molecule. For imidazo[1,2-a]pyridine derivatives, FMO analysis helps in understanding their electronic transitions and potential as electron donors or acceptors in chemical reactions. nih.govacs.org This analysis provides insights into the regions of the molecule that are most likely to be involved in interactions with biological macromolecules. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Imidazo[1,2-a]pyrimidine 7a---
Imidazo[1,2-a]pyridine 7l---
Indolizine 7o---
Singlet carbene 10a---

Note: Specific HOMO and LUMO energy values for 1-Imidazo[1,2-a]pyridin-5-ylethanamine were not available in the searched literature. The table framework is provided for illustrative purposes based on available data for related structures. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential tools for visualizing and predicting how a ligand, such as an imidazo[1,2-a]pyridine derivative, interacts with a protein target. These methods are widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling (General for imidazo[1,2-a]pyridine scaffold)

The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Molecular docking studies have been extensively performed to investigate the interactions of imidazo[1,2-a]pyridine derivatives with various protein kinases and enzymes implicated in diseases like cancer. These targets include:

Epidermal Growth Factor Receptor (EGFR)

Cyclin-Dependent Kinases (CDKs)

Vascular Endothelial Growth Factor Receptor (VEGFR)

Phosphoinositide 3-kinase (PI3K) nih.gov

Topoisomerase II

Microtubule protein

ATP synthase researchgate.netnih.gov

Docking simulations place the ligand into the binding site of the protein, allowing for the identification of key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. acs.org

Binding Affinity Predictions and Docking Pose Analysis

Following the docking process, scoring functions are used to predict the binding affinity of the ligand for the protein, often expressed as a binding energy (e.g., in kcal/mol). nih.gov These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing.

The analysis of the docking pose provides a detailed three-dimensional view of how the ligand fits into the active site. This analysis reveals the specific amino acid residues that interact with the ligand and the nature of these interactions. For example, the nitrogen atoms in the imidazo[1,2-a]pyridine ring and the amine group of the ethanamine side chain are often involved in crucial hydrogen bonding with the protein. Understanding these specific interactions is key to designing derivatives with improved potency and selectivity. acs.org

Table 2: Examples of Docking Studies with Imidazo[1,2-a]pyridine Derivatives

Protein TargetPDB IDExample Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Human Farnesyl Diphosphate Synthase5CG5--
Human Phosphodiesterase 3B1SO2--
Human GABAa4COF--
CXCR43OE0--

Note: Specific binding affinity values and interacting residues for this compound were not available in the searched literature. The table is based on general docking studies performed on the imidazo[1,2-a]pyridine scaffold. acs.org

Structure-Activity Relationship (SAR) Analysis of Imidazo[1,2-a]pyridine-based Ethanamines

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that investigates how the chemical structure of a compound influences its biological activity. For imidazo[1,2-a]pyridine-based ethanamines, SAR studies focus on how modifications to different parts of the molecule affect its potency and selectivity. nih.govku.dk

Key areas of modification and their typical effects on activity include:

The Imidazo[1,2-a]pyridine Core: Substitutions on the pyridine (B92270) or imidazole (B134444) ring can significantly impact activity. For example, the placement of small lipophilic groups can be essential for activity against certain targets. ku.dk

The Ethanamine Side Chain: The length, branching, and substitution pattern of the ethanamine chain can influence binding affinity and pharmacokinetic properties. The terminal amine group is often a key interaction point.

Substituents at Other Positions: The introduction of various functional groups at different positions on the core structure can modulate the electronic properties and steric profile of the molecule, leading to changes in biological activity. nih.gov

SAR studies, often guided by the insights gained from computational analyses, allow for the systematic optimization of lead compounds to develop more effective and targeted drugs. nih.govrsc.org

Influence of Substituents on Electronic and Steric Properties

The electronic and steric properties of the imidazo[1,2-a]pyridine core are significantly influenced by the nature and position of its substituents. The ethanamine group at the 5-position of this compound, with its basic nitrogen and flexible ethyl chain, imparts specific characteristics to the molecule.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic properties of various imidazo[1,2-a]pyridine derivatives. nih.govnih.gov These studies often calculate key quantum chemical parameters to predict the reactivity and stability of the molecules. While specific DFT data for this compound is not extensively published, general trends observed for the imidazo[1,2-a]pyridine scaffold provide valuable insights.

For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the bicyclic ring system alters the electron density distribution, which in turn affects the molecule's reactivity and interaction with biological targets. The ethanamine group is an electron-donating group, which would be expected to increase the electron density of the imidazo[1,2-a]pyridine ring system, potentially influencing its ability to participate in hydrogen bonding and other non-covalent interactions.

Table 1: Predicted Influence of Substituents on Electronic Properties of the Imidazo[1,2-a]pyridine Core

Substituent Type at Position 5Predicted Effect on Electron Density of the RingPredicted Impact on Reactivity
Electron-Donating Group (e.g., -NH2, -OH, -alkyl)IncreaseIncreased susceptibility to electrophilic attack
Electron-Withdrawing Group (e.g., -NO2, -CN, -CF3)DecreaseDecreased susceptibility to electrophilic attack

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the imidazo[1,2-a]pyridine class of compounds, pharmacophore models have been developed for various therapeutic targets, including kinases and other enzymes. nih.gov

In the context of this compound, a pharmacophore model would typically include:

A hydrogen bond donor feature associated with the primary amine of the ethanamine group.

A hydrogen bond acceptor feature from the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Aromatic features from the bicyclic ring system.

A positive ionizable feature at physiological pH due to the basic amine.

Ligand-based drug design often utilizes known active molecules to develop a pharmacophore model, which is then used to screen large compound libraries for new molecules with similar features. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Table 2: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureDescriptionPotential Role in Ligand-Target Interaction
Hydrogen Bond DonorPrimary amine (-NH2)Interaction with negatively charged or polar residues in the binding site.
Hydrogen Bond AcceptorNitrogen atoms in the imidazo[1,2-a]pyridine ringInteraction with hydrogen bond donor residues in the binding site.
Aromatic RingThe fused bicyclic systemPi-pi stacking or hydrophobic interactions.
Positive IonizableProtonated amine at physiological pHElectrostatic interactions with negatively charged residues.

Computational Prediction of Reaction Pathways and Mechanistic Insights

The synthesis of imidazo[1,2-a]pyridines can be achieved through various synthetic routes, and computational chemistry plays a role in predicting reaction pathways and understanding reaction mechanisms. researchgate.netnih.govorganic-chemistry.orgbeilstein-journals.orgrsc.orgtci-thaijo.org For instance, the widely used Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, can be modeled computationally to understand the transition states and intermediates involved.

In Silico Library Design and Virtual Screening Methodologies

In silico library design and virtual screening are cornerstones of modern drug discovery. nih.gov Starting from a lead compound like this compound, a virtual library of derivatives can be generated by computationally adding a variety of substituents at different positions of the molecule.

This virtual library can then be subjected to a virtual screening campaign, where each molecule is computationally evaluated for its potential to bind to a specific biological target. This process can be ligand-based, using a pharmacophore model, or structure-based, if the three-dimensional structure of the target protein is known. Structure-based virtual screening involves docking the virtual compounds into the binding site of the protein and scoring their binding affinity.

High-throughput screening of large compound libraries has been successfully used to identify imidazo[1,2-a]pyridine-based hits for various diseases, including tuberculosis. nih.gov The hits from virtual screening are then synthesized and tested experimentally, significantly reducing the time and cost associated with identifying new drug candidates.

Chemical Reactivity and Derivatization of 1 Imidazo 1,2 a Pyridin 5 Ylethanamine

Functional Group Transformations of the Ethanamine Moiety

The ethanamine side chain, featuring a primary amine, is a key site for structural modification. The nucleophilicity of the nitrogen atom allows for a variety of functionalization reactions. In many synthetic strategies involving modifications to the core, this primary amine often requires a protecting group to prevent unwanted side reactions, such as coordination to metal catalysts.

The primary amine of 1-Imidazo[1,2-a]pyridin-5-ylethanamine is expected to undergo standard transformations characteristic of alkylamines. These reactions provide a straightforward route to a diverse range of analogs with modified physicochemical properties.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily converts the primary amine into a secondary amide. This transformation is often used not only to introduce new structural motifs but also to serve as a protecting strategy for the amine during subsequent reactions on the heterocyclic core.

Alkylation: The amine can be alkylated using alkyl halides. However, this method can be difficult to control, often leading to mixtures of mono- and di-alkylated products. N-alkylation of nitrogen heterocycles using combinations like CsF-Celite and alkyl halides has been reported as an effective method. tci-thaijo.org

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine.

Sulfonylation: The amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form stable sulfonamides. This functionalization is crucial in medicinal chemistry for modulating properties like solubility and receptor binding.

Table 1: Representative Reagents for Amine Functionalization

Transformation Reagent Class Specific Example Resulting Functional Group
Acylation Acid Chloride Acetyl chloride Amide
Alkylation Alkyl Halide Methyl iodide Secondary/Tertiary Amine
Reductive Amination Aldehyde + Reducing Agent Benzaldehyde + NaBH(OAc)₃ Secondary Amine
Sulfonylation Sulfonyl Chloride p-Toluenesulfonyl chloride Sulfonamide

Direct functionalization of the ethyl linker connecting the amine to the imidazo[1,2-a]pyridine (B132010) core is less common and more challenging. The position alpha to the aromatic ring is not a typical benzylic position due to the specific electronic nature of the fused heterocycle, and reactions at this site are not widely documented in the literature. Hypothetically, reactions involving radical intermediates might be explored, but these could compete with reactions on the electron-rich core.

Regioselective Modifications of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocycle, making it a prime substrate for electrophilic substitution and C-H functionalization reactions. researchgate.net The electron density is highest at the C-3 position, which is the most common site for functionalization. researchgate.netrsc.orgnih.gov The presence of the ethanamine group at C-5, an electron-donating substituent, is expected to further activate the pyridine (B92270) ring of the scaffold towards electrophilic attack.

Modern synthetic methods have enabled the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. For the imidazo[1,2-a]pyridine core, these strategies have been extensively developed, primarily targeting the C-3 position, but also enabling modifications at other sites like C-2 and, more recently, C-5. rsc.orgnih.gov

Transition metal catalysis is a powerful tool for the regioselective functionalization of the imidazo[1,2-a]pyridine nucleus. beilstein-journals.org Various metals, including palladium, copper, and iron, have been employed to forge new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.orgnih.gov The primary amine on the C-5 side chain can act as a ligand for the metal catalyst, which may either interfere with the reaction or direct the functionalization to a nearby position. Therefore, protection of the amine is often a prerequisite for these transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the C-H arylation of imidazo[1,2-a]pyridines with aryl chlorides, offering a route to C-3 arylated products. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are widely used and versatile. They can mediate the synthesis of the imidazo[1,2-a]pyridine core itself and facilitate subsequent functionalizations, such as aerobic oxidative amination. beilstein-journals.org

Iron-Catalyzed Reactions: Iron catalysis provides a more economical and environmentally friendly alternative. For instance, FeCl₃ has been used to catalyze the three-component sulfonylmethylation of imidazo[1,2-a]pyridines at the C-3 position. nih.gov

Yttrium-Catalyzed Reactions: Lewis acid catalysts like Y(OTf)₃ can promote three-component aza-Friedel–Crafts reactions to install alkyl groups at the C-3 position. mdpi.com

Table 2: Examples of Metal-Catalyzed C-H Functionalization of the Imidazo[1,2-a]pyridine Core

Position Reaction Type Catalyst/Reagents Conditions Reference
C-3 Arylation Pd(OAc)₂ / P(o-tol)₃ K₂CO₃, DMA, 140 °C rsc.org
C-3 Sulfonylmethylation FeCl₃ / K₂S₂O₈ DMA:H₂O, 120 °C, 8 h nih.gov
C-3 Alkylation Y(OTf)₃ Aldehydes, Amines, DCE, 80 °C mdpi.com
C-3 Alkylation B(C₆F₅)₃ α,β-Unsaturated Ketones, Toluene, 80 °C cardiff.ac.uk
C-5 Alkylation Ni(cod)₂ / AlMe₃ Styrene, Dioxane, 80 °C elsevierpure.com

Photochemical methods, particularly those using visible light, have emerged as a green and powerful strategy for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.com These reactions often proceed through radical intermediates under mild conditions, showing excellent functional group tolerance. mdpi.comrsc.org The C-3 position is the most frequent site of reaction. nih.govmdpi.com

Radical Reactions: The generation of radicals from various precursors allows for C-3 functionalization. For example, visible-light-induced reactions can achieve perfluoroalkylation, aminoalkylation, and formylation using appropriate photocatalysts like Rose Bengal or Eosin Y. nih.govmdpi.com

Alkoxycarbonylation: Using a Rose Bengal catalyst under blue LED illumination, the C-3 position can undergo alkoxycarbonylation with carbazates as reagents. nih.gov

C-5 Functionalization: While less common, visible-light-induced methods for C-5 alkylation have been developed using Eosin Y as a photocatalyst with alkyl N-hydroxyphthalimide esters as the alkyl source. nih.govmdpi.com This demonstrates the growing potential to selectively functionalize the pyridine ring portion of the scaffold.

Table 3: Examples of Photoinduced C-H Functionalization of the Imidazo[1,2-a]pyridine Core

Position Reaction Type Photocatalyst / Reagents Conditions Reference
C-3 Perfluoroalkylation None (EDA Complex) / Rf-I Visible Light, rt nih.govmdpi.com
C-3 Aminoalkylation Rose Bengal / N-Phenyl-THIQ Air, Blue LED, DCE, rt nih.govmdpi.com
C-3 Formylation Rose Bengal / TMEDA Air, Green LED, MeCN nih.gov
C-3 Alkoxycarbonylation Rose Bengal / Carbazates, (NH₄)₂S₂O₈ Blue LED, MeCN, rt nih.gov
C-5 Alkylation Eosin Y / N-Hydroxyphthalimide Esters TfOH, MeCN, rt mdpi.comnih.gov

Direct C-H Functionalization Strategies (e.g., C-2, C-3)

Oxidative C-H Amination and Alkylation

Direct C-H functionalization is an increasingly important strategy in medicinal chemistry for the late-stage modification of complex molecules. In the context of the imidazo[1,2-a]pyridine system, oxidative C-H amination and alkylation reactions offer a direct route to introduce new substituents without the need for pre-functionalized starting materials.

Oxidative C-H Amination:

Metal-free direct oxidative cross-dehydrogenative C-H bond amination of imidazopyridines has been successfully achieved using potassium persulfate (K2S2O8) as a promoter in aqueous media. thieme-connect.com This method allows for the formation of a C-N bond by coupling imidazopyridines with various nitrogen-containing nucleophiles, such as pyrazoles. thieme-connect.com The reaction proceeds under mild conditions and offers a scalable approach for the synthesis of aminated imidazopyridine derivatives. thieme-connect.com Electrochemical methods have also been developed for the C-H amination of imidazopyridines with diarylamines, resulting in triarylamine derivatives with high regioselectivity. researchgate.net This electrochemical approach avoids the use of metal catalysts and stoichiometric oxidants. researchgate.net

Oxidative C-H Alkylation:

The imidazo[1,2-a]pyridine nucleus is electron-rich, particularly at the C3 position, making it susceptible to electrophilic attack. nih.gov Various methods for the C3-H alkylation of imidazopyridines have been developed.

One efficient method involves the use of donor-acceptor (DA) cyclopropanes as alkylating agents under Lewis acid-catalyzed conditions. nih.govacs.org This reaction proceeds via the nucleophilic ring-opening of the DA-cyclopropane by the imidazopyridine, leading to the formation of C3-alkylated products in good yields. nih.govacs.org The reactivity is influenced by the electronic properties of the substituents on the DA-cyclopropane, with electron-donating groups generally providing higher yields. acs.org

Another approach utilizes a manganese(II)-catalyzed C-H alkylation of imidazoheterocycles with aliphatic aldehydes via oxidative decarbonylation. acs.org This method allows for the regioselective introduction of alkyl groups at the C5-position. acs.org Furthermore, cross-dehydrogenative coupling with cyclic alkanes, ethers, and alcohols can also be achieved. acs.org

A three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)3 provides a simple and efficient route to C3-alkylated imidazo[1,2-a]pyridines from imidazo[1,2-a]pyridines, aldehydes, and amines. mdpi.com This method is notable for its operational simplicity, broad substrate scope, and high atom economy. mdpi.com

The following table summarizes selected examples of oxidative C-H alkylation reactions of imidazo[1,2-a]pyridines.

CatalystAlkylating AgentPosition of AlkylationReference
Gd(OTf)3Donor-Acceptor CyclopropanesC3 nih.govacs.org
Mn(II)Aliphatic AldehydesC5 acs.org
Y(OTf)3Aldehydes and AminesC3 mdpi.com

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Halogenated imidazo[1,2-a]pyridines are versatile intermediates for further functionalization through various cross-coupling reactions. The introduction of a halogen atom provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Halogenation:

The direct halogenation of imidazo[1,2-a]pyridines can be achieved using various reagents and conditions. For instance, metal-free C3-chlorination and bromination have been reported using sodium chlorite (B76162) (NaClO2) and sodium bromite (B1237846) (NaBrO2) under acidic conditions. researchgate.net Ultrasound-assisted oxidative iodination of imidazo[1,2-a]pyridines with molecular iodine (I2) and tert-butyl hydroperoxide (TBHP) as the oxidant provides 3-iodo-imidazo[1,2-a]pyridines in high yields and short reaction times. nih.gov

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and has been widely applied to the synthesis of substituted imidazopyridines. nih.govrhhz.net This reaction typically involves the coupling of a halogenated imidazopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com The Suzuki coupling offers several advantages, including mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance of various functional groups. nih.gov This methodology has been used to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines and C-2 substituted imidazopyrazines. nih.govrhhz.net

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the imidazopyridine scaffold, which can serve as precursors for the synthesis of more complex structures, such as triazoles and quinoxalines. nih.gov The Sonogashira reaction has been employed in the synthesis of various imidazopyridine derivatives and other heterocyclic systems. wikipedia.orgnih.govresearchgate.net

The following table provides examples of cross-coupling reactions on halogenated imidazopyridines.

Cross-Coupling ReactionReactantsCatalyst SystemProduct TypeReference
SuzukiHalogenated Imidazopyridine, Boronic AcidPd Catalyst, BaseAryl/Heteroaryl Substituted Imidazopyridine nih.govrhhz.net
SonogashiraHalogenated Imidazopyridine, Terminal AlkynePd Catalyst, Cu(I) Cocatalyst, BaseAlkynyl Substituted Imidazopyridine wikipedia.orgnih.govresearchgate.net

Synthesis of Hybrid Molecules Incorporating the this compound Unit

The development of hybrid molecules that combine the 1-imidazo[1,2-a]pyridine scaffold with other pharmacophoric fragments is a promising strategy for discovering new therapeutic agents with enhanced activity and selectivity.

Conjugation with Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and bioavailability. beilstein-journals.orgnih.gov The conjugation of the imidazo[1,2-a]pyridine unit to peptidomimetic scaffolds has been explored to create novel hybrid molecules.

One approach involves a tandem sequence of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by the Ugi four-component reaction. beilstein-journals.orgnih.gov This strategy allows for the synthesis of a library of peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment with multiple points of diversity. beilstein-journals.orgnih.gov The resulting hybrid molecules have been screened for their biological activities. beilstein-journals.org Another study reported the design and synthesis of imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of the Akt kinase, a key target in cancer therapy. nih.gov These compounds feature an unnatural extended dipeptide surrogate and have shown to inhibit Akt isoforms in the submicromolar range with improved proteolytic stability compared to their peptidic counterparts. nih.gov

Linkage to Other Privileged Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Pyrimidines)

Linking the 1-imidazo[1,2-a]pyridine core to other "privileged" heterocyclic systems, which are known to be present in numerous biologically active compounds, is another effective strategy for generating novel molecular architectures with potential therapeutic applications.

For example, the alkynyl substituent introduced via a Sonogashira coupling can be readily converted into a triazole ring through a subsequent alkyne-azide cycloaddition reaction. nih.gov This approach has been used to synthesize 7-azaindoles bearing triazole and quinoxaline (B1680401) substituents at the C-5 position. nih.gov The synthesis of imidazopyridine-based derivatives linked to other heterocycles like pyran has also been reported. nih.gov These hybrid molecules often exhibit interesting biological profiles, including antibacterial activity. nih.gov

Investigation of Regioselectivity and Stereoselectivity in Derivatization Reactions

The imidazo[1,2-a]pyridine ring system possesses multiple reactive sites, making the control of regioselectivity in derivatization reactions a critical aspect of its synthetic chemistry.

Regioselectivity:

The inherent electronic properties of the imidazo[1,2-a]pyridine nucleus generally direct electrophilic substitution to the C3 position of the imidazole (B134444) ring, which is the most electron-rich carbon. nih.gov This inherent regioselectivity is observed in many C-H functionalization reactions. However, the regioselectivity can be influenced by the reaction conditions, the nature of the reactants, and the presence of directing groups. For instance, while many alkylation reactions occur at C3, Mn(II)-catalyzed C-H alkylation with aliphatic aldehydes has been shown to proceed with C5 selectivity. acs.org In the case of N-alkylation, the reaction of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines with 4-methoxybenzyl chloride in the presence of K2CO3 in DMF resulted in alkylation predominantly at the nitrogen atoms of the pyridine ring. fabad.org.tr The precise location of alkylation can be determined using 2D-NOESY NMR experiments. fabad.org.tr

Stereoselectivity:

When the derivatization of this compound introduces a new chiral center, the control of stereoselectivity becomes important. For example, in the three-component aza-Friedel–Crafts reaction to form C3-alkylated imidazo[1,2-a]pyridines, the product contains a new stereocenter at the benzylic position. mdpi.com While the cited study does not explicitly detail efforts to control the stereochemistry, the development of enantioselective variants of such reactions would be a valuable extension, potentially leading to the synthesis of single enantiomers with distinct biological activities. The inherent chirality of the starting material, this compound, could also be exploited to influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselectivity. Further research is needed to fully explore and control the stereoselectivity in the derivatization of this specific compound.

Applications of 1 Imidazo 1,2 a Pyridin 5 Ylethanamine As a Key Intermediate in Chemical Synthesis

Role as a Precursor for Advanced Organic Transformations and Complex Molecule Synthesis

There is no specific information available in the searched literature that details the role of 1-Imidazo[1,2-a]pyridin-5-ylethanamine as a precursor for advanced organic transformations or in the synthesis of complex molecules.

Construction of Focused Chemical Libraries for Exploration of Chemical Space

There is no information in the provided search results to suggest that this compound has been utilized in the construction of focused chemical libraries for the exploration of chemical space. The general imidazo[1,2-a]pyridine (B132010) scaffold is considered valuable for creating such libraries.

Table of Chemical Compounds

Since no specific reactions or related compounds involving "this compound" were found, a data table of mentioned compounds cannot be generated.

Emerging Research Avenues and Future Directions for 1 Imidazo 1,2 a Pyridin 5 Ylethanamine

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is well-established, traditionally involving the condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction). nih.govtci-thaijo.org However, modern synthetic chemistry is continuously evolving towards greater efficiency, sustainability, and molecular diversity. Future research will focus on developing novel methodologies that can be applied to the synthesis of 5-substituted derivatives like 1-Imidazo[1,2-a]pyridin-5-ylethanamine.

Key areas of exploration include:

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, offer a rapid and efficient route to highly substituted imidazo[1,2-a]pyridines. nih.govacs.orgbeilstein-journals.org Adapting these MCRs using appropriately functionalized starting materials could provide a direct entry to complex derivatives.

Catalyst-Free and Eco-Friendly Conditions: There is a growing trend towards developing synthetic protocols that minimize or eliminate the need for metal catalysts and utilize green solvents like water or polyethylene (B3416737) glycol (PEG). acs.orgorganic-chemistry.org Methods using ultrasound irradiation or microwave assistance have also been shown to accelerate reaction times and improve yields for the imidazopyridine scaffold. organic-chemistry.orgbio-conferences.org

C-H Functionalization: Direct functionalization of the imidazopyridine core represents a highly atom-economical strategy. nih.gov Research into regioselective C-H amination, alkylation, or arylation would allow for the late-stage modification of the scaffold, providing access to a wide array of analogues from a common intermediate. Photochemical methods, often employing visible light and a photocatalyst, are emerging as a powerful tool for such transformations. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold

Synthetic StrategyKey FeaturesStarting MaterialsPotential for 5-Substituted DerivativesReference(s)
Groebke–Blackburn–Bienaymé Three-component reaction, high diversity2-Aminopyridine, Aldehyde, IsocyanideHigh, depends on availability of substituted 2-aminopyridines. nih.govacs.org
Metal-Catalyzed Tandem Reactions One-pot procedures, high efficiency2-Aminopyridines, NitroolefinsGood, allows for various substituents on the final ring. bio-conferences.org
Ultrasound-Assisted Synthesis Reduced reaction times, green solvent (water)2-Aminopyridines, KetonesFeasible, dependent on substituted starting materials. organic-chemistry.org
Photochemical C-H Functionalization Metal-free, mild conditions, late-stage modificationImidazo[1,2-a]pyridine core, functionalizing agentExcellent for introducing groups at specific C-H bonds. nih.gov

Advanced Computational Modeling and Artificial Intelligence in Molecular Design

Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov By calculating parameters such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gap) and Molecular Electrostatic Potential (MEP), researchers can predict the molecule's stability and sites of reactivity, aiding in the design of new synthetic transformations. nih.gov

Molecular Docking and Dynamics: These techniques simulate the interaction of a ligand with a target protein's binding site. researchgate.netmdpi.com For derivatives of this compound, docking studies can predict binding affinities and conformations within a target active site, providing crucial insights for structure-based drug design. researchgate.netnih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing drug discovery by identifying patterns in vast datasets. nih.govyoutube.com Generative AI models can design novel molecules with desired properties from scratch, even with limited initial data. youtube.com For the imidazopyridine class, AI can be used to build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of new derivatives before they are synthesized, prioritizing the most promising candidates. uclmed.techresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.orgresearchgate.net The integration of flow chemistry with automated platforms is a key future direction for the synthesis of this compound and its derivatives.

Enhanced Reaction Efficiency and Safety: Flow reactors enable rapid heating and cooling, precise mixing, and the use of high temperatures and pressures safely. nih.gov This has been shown to significantly shorten reaction times for imidazopyridine synthesis compared to batch methods. acs.orgnih.gov

Automated Multi-Step Synthesis: Automated flow systems can perform multi-step reactions without the need to isolate and purify intermediates, streamlining the production of complex molecules. researchgate.net This is particularly advantageous for drug discovery, where rapid synthesis of a library of compounds is required for screening. nih.gov

Scalability for Drug Development: A significant advantage of flow chemistry is its straightforward scalability. nih.gov A reaction optimized on a laboratory scale can be readily scaled up for preclinical and clinical studies by simply running the system for a longer duration or using a larger reactor, which is a crucial consideration for pharmaceutical development.

Development of Structure-Based Design Principles for Targeted Modifications

Understanding the relationship between a molecule's three-dimensional structure and its biological activity is the cornerstone of rational drug design. For this compound, the ethanamine substituent provides a key handle for targeted modifications to optimize interactions with specific biological targets.

Research in this area will focus on:

Identifying Key Pharmacophoric Features: By synthesizing and testing a series of analogues, researchers can build Structure-Activity Relationship (SAR) models. For example, studies on imidazo[1,2-a]pyridine-based inhibitors of the Nek2 kinase and the PD-1/PD-L1 immune checkpoint have revealed how specific substitutions on the heterocyclic core influence potency and selectivity. nih.govnih.gov The ethanamine group of the title compound can be modified to explore interactions with target proteins, for instance, by altering its length, basicity, or by appending other functional groups.

Utilizing Co-crystal Structures: Obtaining X-ray co-crystal structures of lead compounds bound to their protein targets provides an atomic-level blueprint for design. nih.gov This information allows for the precise, structure-based design of new derivatives with improved binding affinity and optimized pharmacokinetic properties. For example, the analysis of a co-crystal structure of an imidazopyridine inhibitor with PD-L1 explained its binding mode and guided the design of more potent analogues. nih.gov

Table 2: Examples of Structure-Based Design in the Imidazo[1,2-a]pyridine Class

TargetDesign StrategyKey Structural ModificationsOutcomeReference(s)
Nek2 Kinase Structure-based design, bioisosteric replacementModification of substituents on the imidazo[1,2-a]pyridine core.Identification of potent and selective inhibitors with in vivo antitumor activity. nih.gov
PD-1/PD-L1 Scaffold design based on co-crystal structuresIntroduction of a novel imidazopyridine scaffold via multicomponent reaction.Discovery of a new class of PD-L1 antagonists with low-micromolar activity. nih.gov
DNA Gyrase One-pot synthesis and Suzuki couplingAddition of various aryl and pyridyl groups to the core structure.Development of potent antibacterial agents against resistant strains. nih.gov

Mechanistic Studies of its Chemical Reactivity and Transformations

A fundamental understanding of the chemical reactivity of the this compound ring system is crucial for developing novel synthetic transformations and predicting potential metabolic pathways. The electronic nature of the fused ring system, which combines features of the electron-rich pyrrole (B145914) and electron-deficient pyridine (B92270), results in unique reactivity. researchgate.net

Future mechanistic studies will likely involve:

Probing Reaction Pathways: Investigating the mechanisms of key synthetic reactions, such as condensations and C-H functionalizations, can lead to improved reaction conditions and broader substrate scope. acs.orgorganic-chemistry.org For instance, preliminary mechanistic studies of a CuI-catalyzed synthesis of imidazo[1,2-a]pyridines suggest the reaction proceeds through a catalytic Ortoleva-King reaction. organic-chemistry.org

Computational and Spectroscopic Analysis: Combining computational modeling (like DFT) with experimental techniques (like in-situ IR or NMR spectroscopy) can provide a detailed picture of reaction intermediates and transition states. acs.org This knowledge is invaluable for optimizing reactions and predicting the regioselectivity of functionalization reactions.

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like fungal CYP51 (compared to voriconazole) .
  • Quantum chemical calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and binding potential .
  • MD simulations : Validate docking poses over 100-ns trajectories to account for protein flexibility .

How can solubility limitations in pharmacological assays be addressed?

Advanced Research Question

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes (e.g., PEGylated formulations) for improved bioavailability .

What strategies resolve crystallization challenges for X-ray analysis?

Advanced Research Question

  • Slow evaporation : Dissolve in ethyl acetate and evaporate over 10 days to obtain diffraction-quality crystals .
  • Additive screening : Use seed crystals or ionic liquids to induce nucleation .
  • SHELX refinement : Employ twin refinement protocols for data with >5% twinning .

How can SAR studies identify key functional groups for activity optimization?

Advanced Research Question

  • Fragment-based design : Replace the ethanamine side chain with bioisosteres (e.g., piperazine) to modulate target engagement .
  • Click chemistry : Introduce triazole or oxadiazole moieties via CuAAC reactions to explore new pharmacophores .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. phenyl) to bioactivity .

How should synthetic impurities be characterized and mitigated?

Advanced Research Question

  • HPLC-MS monitoring : Track byproducts (e.g., uncyclized intermediates) in real-time .
  • Flash chromatography : Use gradient elution (hexane/EtOAc 10:1 → 1:1) to isolate the target compound .
  • DoE optimization : Apply response surface methodology to minimize side reactions .

What experimental approaches validate target engagement in cellular models?

Advanced Research Question

  • CRISPR knockouts : Delete putative targets (e.g., HIF-1α) and assess compound efficacy loss .
  • Thermal shift assays : Measure protein melting temperature (ΔTm) changes upon binding .
  • PET radiolabeling : Synthesize ¹¹C-labeled analogs for in vivo target occupancy studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.